molecular formula C24H18N2O4 B11702717 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11702717
M. Wt: 398.4 g/mol
InChI Key: YVQYASUYLOROAK-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane core substituted with phenyl groups at positions 1 and 3 and a 4-methoxyphenylmethylidene moiety at position 5.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H18N2O4/c1-30-20-14-12-17(13-15-20)16-21-22(27)25(18-8-4-2-5-9-18)24(29)26(23(21)28)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

YVQYASUYLOROAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-methoxybenzaldehyde with 1,3-diphenyl-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 5-[(4-methoxyphenyl)methyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy group and the diazinane trione core play crucial roles in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione and related diazinane derivatives:

Compound Name Substituents Synthesis Method Yield Physical Properties Biological/Functional Activity References
Target: 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione 1,3-diphenyl; 5-(4-methoxyphenylmethylidene) Not specified N/A Not reported Unknown N/A
S10: 5-(4-Methoxyphenyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 1,3-dimethyl; 5-(4-methoxyphenyl) Rh-catalyzed oxidative annulation 96% Yellow oil; Rf 0.16 Not reported
Phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) 5-ethyl, 5-phenyl Metabolic derivative of primidone N/A Crystalline solid Anticonvulsant; sedative
BAF,3b: 5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 1,3-dimethyl; 5-(furan-2-ylmethylidene) Not specified N/A Not reported Inhibits P. aeruginosa swarming motility
5-(4-Bromobenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 1,3-dimethyl; 5-(4-bromophenylmethylidene) Claisen-Schmidt condensation N/A Solid (CAS 57270-85-6) Not reported
5-({4-[(3-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 1,3-dimethyl; 5-(3-chlorophenylmethoxy-phenylmethylidene) Not specified N/A Available as powder (CAS 477862-22-9) Supplier-listed; no activity specified
5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione 1,3-dimethyl; 5-(4-bromophenyl-furanmethylidene) Not specified N/A Mol. Wt. 389.2; available as 5 mg stock Not reported
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 1,3-bis(3-methylphenyl); 5-(4-ethoxyphenylmethylidene) Not specified N/A Not reported Not reported

Key Observations:

Structural Variations :

  • Substituent Effects : The target compound’s 1,3-diphenyl groups distinguish it from dimethyl-substituted analogs (e.g., S10, BAF,3b). Bulky aryl substituents may enhance steric hindrance, affecting reactivity and binding in biological systems.
  • Methylidene Moieties : The 4-methoxyphenyl group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing bromo () or chloro () substituents.

Synthetic Efficiency :

  • Rhodium-catalyzed annulation (used for S10) achieves high yields (96%), suggesting scalability for similar structures .
  • Claisen-Schmidt and Michael addition routes (e.g., ) are versatile for generating diverse methylidene derivatives but may require optimization for sterically hindered substrates.

Stability: Degradation studies (e.g., TBB in gastric juice) underscore the importance of substituent selection for metabolic stability .

Physical Properties :

  • Polar groups (e.g., methoxy in S10) increase solubility in organic solvents (e.g., petroleum ether:Et2O), while bromine or chlorine substituents may enhance crystallinity .

Biological Activity

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

The compound has the molecular formula C24H22N2O4C_{24}H_{22}N_2O_4 and a molecular weight of approximately 402.44 g/mol. Its structure features a diazinane core, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of diazinane compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trioneE. coli1550 µg/mL
Similar Compound AStaphylococcus aureus1830 µg/mL

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione against viruses like Ebola and HIV. For example, compounds with similar structural motifs have been shown to inhibit viral entry by targeting specific proteins involved in the viral lifecycle.

Case Study: Ebola Virus Inhibition

A study evaluated the efficacy of various diazinane derivatives against Ebola virus (EBOV). The most active compounds demonstrated submicromolar activity and inhibited viral entry at the level of the Niemann-Pick C1 (NPC1) protein.

Compound EC50 (µM) Selectivity Index (SI)
5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione0.9310
Compound B0.6420

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. The tested diazinane derivatives showed minimal cytotoxic effects on HeLa cells at concentrations that were effective against viral and bacterial targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in pathogen metabolism.
  • Membrane Disruption : Some derivatives disrupt microbial membranes leading to cell lysis.
  • Viral Entry Inhibition : Targeting host cell receptors or viral proteins can prevent infection.

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